(R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid

説明

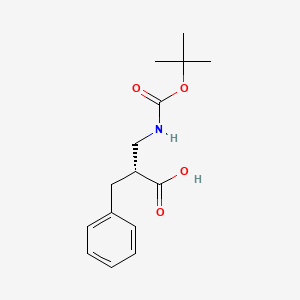

®-2-Benzyl-3-(tert-butoxycarbonylamino)propanoic acid is an organic compound that features a benzyl group, a tert-butoxycarbonyl-protected amino group, and a propanoic acid moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Benzyl-3-(tert-butoxycarbonylamino)propanoic acid typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at ambient temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes . The use of efficient mixing and temperature control is crucial to ensure high yield and purity of the product.

化学反応の分析

Types of Reactions

®-2-Benzyl-3-(tert-butoxycarbonylamino)propanoic acid undergoes various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Synthesis of Pharmaceuticals

One of the primary applications of (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid is in the synthesis of pharmaceutical compounds. It serves as a valuable building block in peptide synthesis due to its ability to protect amine functionalities during chemical reactions. The Boc group can be selectively removed under specific conditions, allowing for further bond formation and the construction of complex peptides with defined stereochemistry.

Case Study: Antitumor Compounds

Research indicates that this compound can be utilized in the preparation of antitumor agents such as docetaxel and cabazitaxel. The synthesis involves using this compound as a side chain that can be incorporated into these taxane derivatives through condensation reactions . This application highlights its significance in developing therapeutic agents targeting various cancers.

Asymmetric Catalysis

The chiral nature of this compound positions it as a potential candidate for asymmetric catalysis. Asymmetric catalysis refers to the selective production of one enantiomer over another in chemical reactions. The presence of a chiral center can influence reaction pathways, leading to enantioselective synthesis of valuable compounds. Further research is necessary to explore its effectiveness in specific catalytic reactions.

The compound exhibits notable biological activities that warrant exploration:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : It may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines, thus presenting potential therapeutic avenues for inflammatory diseases.

- Neuroprotective Properties : Evidence suggests that this compound could protect neuronal cells from oxidative stress-induced damage, indicating its applicability in neurodegenerative disease research .

Enzymatic Interaction Studies

Interaction studies involving this compound focus on its role as a substrate or inhibitor in enzymatic reactions. Its structural features allow it to engage with various enzymes, providing insights into enzyme mechanisms and potential therapeutic targets. Detailed kinetic studies are essential to elucidate its interaction profiles with specific biological macromolecules.

作用機序

The mechanism of action of ®-2-Benzyl-3-(tert-butoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The benzyl group can interact with hydrophobic pockets in proteins, influencing their activity and function .

類似化合物との比較

Similar Compounds

®-2-Benzyl-3-amino-propanoic acid: Lacks the Boc protection, making it more reactive.

®-2-Benzyl-3-(carbobenzoxyamino)propanoic acid: Uses a different protecting group (carbobenzoxy) which is removed under different conditions.

Uniqueness

®-2-Benzyl-3-(tert-butoxycarbonylamino)propanoic acid is unique due to its Boc-protected amino group, which provides stability under various reaction conditions and can be selectively deprotected. This makes it a versatile intermediate in organic synthesis and pharmaceutical research .

生物活性

(R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid, commonly referred to as (R)-Boc-Amino Acid, is a significant compound in the realm of organic synthesis and biological research. This article explores its biological activity, focusing on its applications in peptide synthesis, enzyme interactions, and potential therapeutic uses.

The compound is characterized by:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 279.33 g/mol

- Structural Features :

- A benzyl group that enhances hydrophobic interactions.

- A tert-butoxycarbonyl (Boc) protected amino group, which provides stability during synthesis and can be selectively removed for further reactions.

- A propanoic acid moiety , which contributes to its acidic properties.

The presence of a chiral center makes this compound particularly valuable for asymmetric synthesis, allowing for the production of enantiomerically pure compounds essential in pharmaceuticals.

1. Peptide Synthesis

(R)-2-benzyl-3-(Boc)-aminopropanoic acid serves as a crucial building block in peptide synthesis. The Boc group protects the amino functionality during the formation of peptide bonds, allowing for controlled assembly of complex peptides. This property is vital for:

- Studying Protein Function : By incorporating this amino acid into peptides, researchers can investigate protein interactions and functions.

- Drug Development : Peptides synthesized using this compound can serve as potential therapeutic agents or lead compounds in drug discovery.

2. Enzyme Interactions

The compound's structural characteristics enable it to act as both a substrate and an inhibitor in enzymatic reactions. Key findings include:

- Substrate Role : Its ability to mimic natural substrates allows researchers to study enzyme mechanisms and kinetics.

- Inhibitory Potential : Preliminary studies suggest that (R)-Boc-Amino Acid can inhibit specific enzymes, providing insights into potential therapeutic applications. For instance, its interactions with enzymes involved in cancer cell proliferation are being explored .

3. Asymmetric Catalysis

The chiral nature of (R)-2-benzyl-3-(Boc)-aminopropanoic acid positions it as a candidate for asymmetric catalysis. Its ability to influence reaction pathways could lead to the development of enantioselective synthetic methods for valuable compounds .

Case Studies

Several studies have highlighted the biological significance of (R)-Boc-Amino Acid:

- Study on Enzyme Inhibition : Research indicated that derivatives of this compound could inhibit certain kinases involved in cancer progression. The findings demonstrated a dose-dependent relationship between the concentration of (R)-Boc-Amino Acid and the degree of enzyme inhibition, suggesting potential applications in cancer therapeutics .

- Peptide Therapeutics : A study focused on synthesizing peptides using (R)-Boc-Amino Acid showed promising results in enhancing the stability and efficacy of peptide-based drugs, particularly those targeting metabolic disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features |

|---|---|

| This compound | Boc-protected amino group providing stability |

| (R)-2-benzyl-3-amino-propanoic acid | More reactive due to lack of protection |

| (R)-2-benzyl-3-(carbobenzoxyamino)propanoic acid | Different protecting group requiring distinct deprotection conditions |

The unique Boc protection in this compound allows for selective deprotection under mild conditions, enhancing its utility in various synthetic applications .

特性

IUPAC Name |

(2R)-2-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12(13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCITKXROAFBAR-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428361 | |

| Record name | (2R)-2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262301-38-2 | |

| Record name | (2R)-2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 262301-38-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。